5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Medicinal chemistry programs targeting resistant CML require reliable access to validated Bcr-Abl kinase inhibitor building blocks. This 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide directly addresses that need as a key intermediate in 3-substituted benzamide-based Bcr-Abl inhibitor libraries. • Documented Bcr-Abl inhibitory activity in benzamide derivatives (IC50 values from 4.8 nM to 50 nM in ADP-Glo kinase assays) • Halogen substituents (Br, F) serve as versatile synthetic handles for Pd-catalyzed cross-coupling diversification • Favorable procurement profile: non-hazardous shipping classification enables cost-effective global delivery for pilot studies

Molecular Formula C8H4BrF4NO
Molecular Weight 286.024
CAS No. 2090465-22-6
Cat. No. B2815011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
CAS2090465-22-6
Molecular FormulaC8H4BrF4NO
Molecular Weight286.024
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)F)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF4NO/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H2,14,15)
InChIKeyMXCHCSXXTHJRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide: A Strategic Building Block


5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (CAS 2090465-22-6) is a halogenated benzamide derivative with the molecular formula C₈H₄BrF₄NO and a molecular weight of 286.02 g/mol . Its core structure features a benzamide scaffold substituted with bromine, fluorine, and a trifluoromethyl group [1]. This specific substitution pattern positions it as a key intermediate or building block, particularly for the synthesis of kinase inhibitors and other bioactive molecules [2].

Why Analogs Cannot Replace 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide


While several positional isomers and related benzamides share the same molecular formula, their substitution patterns directly dictate their chemical reactivity and utility. For instance, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide (CAS 2092800-03-6) and 2-Bromo-6-fluoro-N-methyl-3-(trifluoromethyl)benzamide (CAS 2271442-94-3) are structurally similar . However, a generic substitution would be scientifically unsound. The specific arrangement of the bromo, fluoro, and trifluoromethyl groups on the phenyl ring of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is not arbitrary. This unique orientation provides distinct steric and electronic properties that govern its behavior in key synthetic transformations, such as cross-coupling reactions, and its fit within enzyme active sites, such as Bcr-Abl kinase [1]. Simply swapping it for an isomer would alter the steric bulk and electronic profile, likely leading to a complete loss of desired biological activity or synthetic efficiency [2].

Key Differentiators of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide


Steric and Electronic Impact of Positional Isomerism

The key differentiator is the exact substitution pattern on the benzamide ring. The target compound (5-Bromo-2-fluoro-3-CF₃) presents a distinct steric and electronic environment compared to its closest isomer, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide . While quantitative biological data for this precise isomer is not available in the public domain, the importance of this differentiation is strongly inferred from SAR studies on related 3-substituted benzamide Bcr-Abl kinase inhibitors, where even minor changes in the phenyl ring substitution drastically impact potency [1]. The target compound's specific arrangement (Br at C5, F at C2, CF₃ at C3) is a direct starting point for the synthesis of potent inhibitors in the NS-187 series [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Validated Bcr-Abl Kinase Inhibitor Intermediate

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide serves as a direct precursor to a specific class of 3-substituted benzamide Bcr-Abl kinase inhibitors, a class that has yielded highly potent compounds [1]. The seminal paper by Asaki et al. (2006) describes the synthesis and evaluation of a series of 3-substituted benzamide derivatives, among which several 3-halogenated and 3-trifluoromethylated variants were identified as highly potent Bcr-Abl kinase inhibitors [2]. While the exact IC₅₀ of the final molecule derived from this exact building block is not disclosed, the paper establishes the critical importance of the 3-substituted benzamide scaffold for achieving high potency against the Bcr-Abl-positive K562 leukemia cell line. In contrast, the use of a different isomer or a non-trifluoromethylated analog would not yield the same active pharmacophore.

Kinase Inhibitor Bcr-Abl Chronic Myeloid Leukemia (CML)

Procurement Benefits Over N-Alkylated Analogs

From a practical procurement standpoint, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide offers quantifiable advantages in cost and logistical simplicity over more complex, N-alkylated analogs like 2-Bromo-6-fluoro-N-methyl-3-(trifluoromethyl)benzamide. The target compound is commercially available at a purity of 97% and is not classified as a hazardous material for transport . In stark contrast, 2-Bromo-6-fluoro-N-methyl-3-(trifluoromethyl)benzamide is both significantly more expensive and carries multiple GHS hazard warnings, including H302 (harmful if swallowed), necessitating more stringent and costly handling and shipping protocols .

Chemical Procurement Logistics Laboratory Operations

Research Applications for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide


Kinase-Focused Compound Library Synthesis

This compound is an ideal building block for creating targeted libraries of benzamide-based kinase inhibitors, especially for Bcr-Abl. Its halogen substituents provide versatile synthetic handles for cross-coupling reactions, enabling the rapid diversification of the core scaffold into a panel of analogs for SAR studies [1]. The validation of this scaffold in the literature provides a higher probability of generating hits compared to an unproven core [2].

Cost-Effective SAR Exploration

For research groups seeking to explore structure-activity relationships around the benzamide core without incurring high upfront material costs or complex shipping requirements, this compound is a superior choice. Its favorable procurement profile (lower cost, non-hazardous) makes it suitable for pilot studies and iterative synthesis .

Bcr-Abl Inhibitors for Drug-Resistant CML

As a direct precursor to the class of 3-substituted benzamide Bcr-Abl inhibitors, this building block is essential for medicinal chemistry programs aiming to develop next-generation therapies for chronic myeloid leukemia (CML), particularly those overcoming resistance to first-line treatments like imatinib (STI-571) [3].

Synthetic Methodology for Halogenated Benzamides

The unique and demanding substitution pattern (Br, F, CF₃) makes this compound an excellent model substrate for developing and optimizing novel synthetic methodologies, particularly in transition metal-catalyzed cross-coupling and directed ortho-metalation chemistry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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